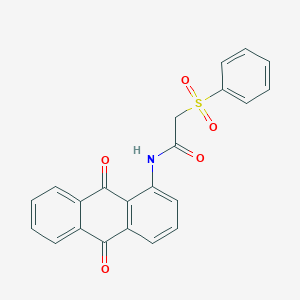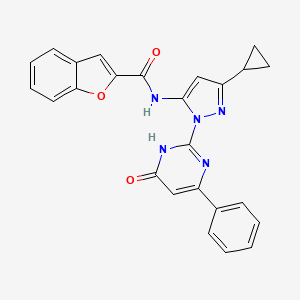![molecular formula C19H12ClN3OS B2456342 2-クロロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンズアミド CAS No. 863592-56-7](/img/structure/B2456342.png)
2-クロロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential as a potent phosphoinositide 3-kinase inhibitor . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular formula of this compound is C19H12ClN3OS . The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 116–118 °C . It has a molecular weight of 365.84 .作用機序
Target of Action
The primary target of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have good bioavailability
Result of Action
The result of the action of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K, leading to a decrease in the production of PIP3 and disruption of the PI3K/AKT/mTOR pathway. This can lead to the inhibition of cancer cell growth and proliferation .
実験室実験の利点と制限
One advantage of using 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific pathways and can provide insight into the underlying mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is the development of more specific and potent inhibitors of histone deacetylases for the treatment of cancer and neurodegenerative disorders. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should be explored. Finally, the use of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in clinical trials for the treatment of cancer and neurodegenerative disorders should be further studied.
In conclusion, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer and neurodegenerative disorders.
合成法
The synthesis of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves a series of chemical reactions. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with 3-aminothiazolo[5,4-b]pyridine and 3-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide.
科学的研究の応用
抗酸化特性
チアゾロ[4,5-b]ピリジンは抗酸化作用を示し、酸化ストレスの抑制に関連しています。これらの化合物はフリーラジカルを捕捉し、細胞を損傷から保護します。 研究者は、強力な抗酸化効果を持つ新規なチアゾロ[4,5-b]ピリジンを特定しました .
抗菌活性
特定のチアゾロ[4,5-b]ピリジンは抗菌特性を示します。それらは細菌、真菌、および他の病原体の増殖を阻害します。 これらの化合物は、新しい抗生物質または抗真菌剤の開発のために探索することができます .
除草効果
チアゾロ[4,5-b]ピリジンは、潜在的な除草剤として調査されてきました。 植物の成長過程を阻害する能力は、農業における雑草管理のための有望な候補となっています .
抗炎症特性
研究者は、抗炎症効果を持つチアゾロ[4,5-b]ピリジンを特定しました。 これらの化合物は、免疫応答を調節し、炎症を軽減する可能性があり、炎症性疾患の治療に関連しています .
抗真菌活性
チアゾロ[4,5-b]ピリジンは、抗真菌剤として評価されてきました。 それらは真菌病原体に対して阻害効果を示し、真菌感染症の治療における潜在的な用途を示唆しています .
抗腫瘍の可能性
特定のチアゾロ[4,5-b]ピリジンは、抗腫瘍剤として有望です。それらは癌細胞の増殖を阻害する可能性があり、癌治療に関連しています。 さらなる研究では、それらの作用機序を調査し、有効性を最適化することが必要です .
特性
IUPAC Name |
2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWSUVSVUMIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)


![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)


![N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2456278.png)
![(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid](/img/structure/B2456279.png)
